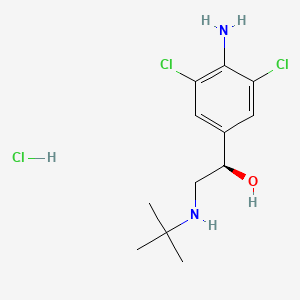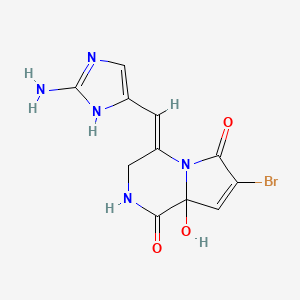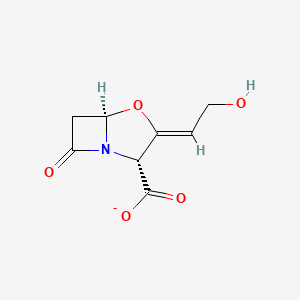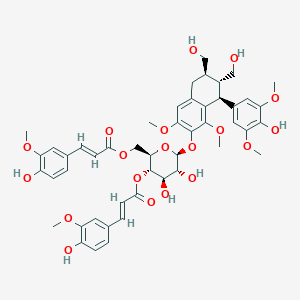![molecular formula C7H5N3 B1258125 Pyrido[4,3-d]pyrimidine CAS No. 253-87-2](/img/structure/B1258125.png)
Pyrido[4,3-d]pyrimidine
概要
説明
Pyrido[4,3-d]pyrimidine is a heterocyclic compound that consists of fused pyridine and pyrimidine rings. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. This compound derivatives have been extensively studied for their roles in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .
準備方法
Synthetic Routes and Reaction Conditions
Pyrido[4,3-d]pyrimidine can be synthesized through various methods. One common approach involves the condensation of 6-amino-1,3-dimethyluracil with malononitrile and substituted aromatic aldehydes in ethanol, using bismuth(III) triflate as a catalyst . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis . Additionally, the aza-Wittig reaction has been employed to construct pyrido[4,3-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production of this compound derivatives often involves scalable and environmentally friendly methods. For instance, the use of dicationic molten salts based on tropine as catalysts has been reported to yield high product quantities under solvent-free conditions or in ethanol as a green solvent .
化学反応の分析
Types of Reactions
Pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrido[4,3-d]pyrimidin-4-ones.
Reduction: Reductive condensation reactions can be performed using reagents like Raney nickel in acetic acid.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, sodium cyanoborohydride, and various aromatic aldehydes. Reaction conditions typically involve the use of catalysts such as bismuth(III) triflate and Raney nickel .
Major Products
Major products formed from these reactions include pyrido[4,3-d]pyrimidin-4-ones and various substituted derivatives, which have shown significant biological activities .
科学的研究の応用
Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their roles as enzyme inhibitors, particularly kinase inhibitors.
Medicine: Investigated for their potential as anticancer agents, anti-inflammatory drugs, and antimicrobial agents
Industry: Employed in the development of new materials and catalysts.
作用機序
The mechanism of action of pyrido[4,3-d]pyrimidine derivatives often involves the inhibition of protein kinases. These compounds bind to the active sites of kinases, preventing the phosphorylation of target proteins and thereby disrupting cellular signaling pathways involved in cell growth, differentiation, and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors can block the proliferation of cancer cells .
類似化合物との比較
Pyrido[4,3-d]pyrimidine is unique among pyridopyrimidine derivatives due to its specific structural configuration and biological activities. Similar compounds include:
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Each of these compounds has distinct properties and applications. For example, pyrido[2,3-d]pyrimidine derivatives are also known for their kinase inhibitory activities but may differ in their selectivity and potency .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse biological activities make it a valuable target for the development of new therapeutic agents and industrial applications.
特性
IUPAC Name |
pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-8-3-6-4-9-5-10-7(1)6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDHJUUEGCXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600981 | |
| Record name | Pyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253-87-2 | |
| Record name | Pyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B1258045.png)
![A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)](/img/structure/B1258049.png)

![N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B1258051.png)




![(4r)-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-3-[(2s,3s)-2-Hydroxy-3-({n-[(Isoquinolin-5-Yloxy)acetyl]-S-Methyl-L-Cysteinyl}amino)-4-Phenylbutanoyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1258059.png)




